2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOLBVFQPQOKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019075-47-8 | |
| Record name | 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid and Its Precursors
Direct Synthesis Approaches to 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic acid
Direct synthesis methods aim to construct the target molecule in a single or minimal number of steps, often by forming the core pyridine-pyrazole linkage in a highly efficient manner.
One-Pot Reaction Strategies for Pyridine-Pyrazole Ring Formation
One-pot syntheses are highly valued for their operational simplicity and reduced environmental impact. A notable one-step method for synthesizing 1-(2-pyridyl)-pyrazole-3-carboxylic acid and its derivatives involves the reaction of 3,5-pyrazole dicarboxylic acid with pyridine (B92270) or its derivatives in the presence of a copper salt catalyst. google.com This approach is advantageous due to its simple procedure, low production cost, and the use of safe and environmentally friendly raw materials. google.com The reaction can achieve a yield as high as 53%. google.com While many one-pot methods focus on the synthesis of the pyrazole (B372694) ring itself from acyclic precursors, such as the reaction of ketones and acid chlorides with hydrazine, these are generally for forming the pyrazole core rather than the specific pyridyl-pyrazole linkage of the target molecule. rsc.orgresearchgate.netstackexchange.com
Cyclization Reactions Involving Pyrazole and Pyridine Building Blocks
The construction of the 2-(pyrazol-1-yl)pyridine scaffold can be achieved by forming one heterocyclic ring onto a pre-existing one. The synthesis of pyrazolo[3,4-b]pyridines, a related isomer, provides insight into these strategies. These syntheses can be classified into two main types: the formation of a pyridine ring onto an existing pyrazole ring, or the formation of a pyrazole ring onto a pre-existing pyridine ring. nih.gov The majority of reported syntheses for pyrazolo[3,4-b]pyridines involve the former, typically starting from a 3-aminopyrazole derivative which reacts with a 1,3-dielectrophilic species to build the pyridine ring. nih.gov Conversely, forming the pyrazole ring often involves reacting a 2-chloropyridine derivative bearing a reactive group at the 3-position (like an aldehyde or ketone) with hydrazine. nih.gov
N-Arylation Methods for Pyrazole-Pyridine Linkage
The crucial N-C bond between the pyrazole and pyridine rings is commonly formed via N-arylation reactions. Copper-catalyzed cross-coupling reactions are particularly effective for this transformation. These methods can involve the coupling of a pyrazole with an aryl halide (e.g., 2-chloropyridine or 2-bromopyridine) or an arylboronic acid. researchgate.netresearchgate.net The use of copper(I) iodide (CuI) with diamine ligands has been shown to be a general and efficient catalytic system for the N-arylation of various nitrogen heterocycles, including pyrazoles, with aryl iodides and bromides. organic-chemistry.orgacs.org These reactions often tolerate a wide range of functional groups and can proceed under relatively mild conditions. organic-chemistry.orgacs.org Ligand-assisted CuI-catalyzed coupling has also been explored, with 2-(1-pyrazolyl)pyridine itself acting as an efficient ligand for O-arylation reactions, demonstrating the affinity between these two ring systems. beilstein-archives.org
Multi-Step Synthetic Routes to this compound
Multi-step syntheses allow for greater control over the introduction of functional groups and can be more adaptable for creating diverse derivatives.
Preparation via Pyrazole-3-carboxylic Acid Derivatives and Pyridine Intermediates
A common multi-step approach involves the synthesis of a pyrazole-3-carboxylic acid derivative followed by its coupling with a pyridine intermediate. The synthesis of pyrazole-3-carboxylic acid itself can be achieved through various means, such as the reaction of diethyl oxalate with acetophenone derivatives in the presence of a base, followed by cyclization with hydrazine hydrate. researchgate.net Another route involves the reaction of furan-2,3-diones with hydrazones. researchgate.netdergipark.org.trresearchgate.net Once the pyrazole-3-carboxylic acid or its ester is obtained, it can be coupled with a suitable pyridine derivative.
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Vinyl ether, Ethyl oxalyl chloride | - | 4-ethoxy-2-carbonyl-3-butenoic acid ethyl ester | Formation of the C3 building block. |
| 2 | 2-Chloropyridine, Hydrazine | - | 2-Hydrazinylpyridine | Preparation of the pyridine intermediate. |
| 3 | Product of Step 1, Product of Step 2 | - | Ethyl 1-(2-pyridyl)-pyrazole-3-carboxylate | Formation of the pyridyl-pyrazole ester. |
| 4 | Product of Step 3 | LiOH (aq) | 1-(2-pyridyl)-pyrazole-3-carboxylic acid | Hydrolysis to the final product. Overall yield reported as 23%. google.com |
Functionalization of Pre-formed Pyridyl-Pyrazole Scaffolds
An alternative strategy involves synthesizing a simpler pyridyl-pyrazole scaffold and then introducing the carboxylic acid functionality in a later step. The functionalization of pyrazole rings is a well-established field, with methods available for introducing substituents at various positions. nih.govwustl.eduwustl.edu For instance, formylpyrazoles can be synthesized and subsequently oxidized to the corresponding carboxylic acids. mdpi.comencyclopedia.pub A pyridyl-pyrazole scaffold could potentially be subjected to a Vilsmeier-Haack reaction to introduce a formyl group, which is then oxidized. However, the regioselectivity of such a reaction would need to be carefully controlled. The development of new methods for the synthesis and functionalization of pyrazole-containing compounds continues to be an active area of research. nih.govresearchgate.net
| Starting Material | Reaction | Reagents | Product | Potential Application |
|---|---|---|---|---|
| 2-(1H-pyrazol-1-yl)pyridine | Formylation | Vilsmeier-Haack (e.g., POCl₃, DMF) | 2-(1H-pyrazol-1-yl)pyridine-carbaldehyde | Intermediate for oxidation to the carboxylic acid. |
| 2-(1H-pyrazol-1-yl)pyridine-carbaldehyde | Oxidation | e.g., KMnO₄, Jones reagent | 2-(1H-pyrazol-1-yl)pyridine-carboxylic acid | Final step in a functionalization approach. |
Use of Green Chemistry Principles in Synthetic Optimization
The synthesis of pyrazole and pyridine-containing heterocyclic compounds has increasingly benefited from the application of green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis and catalyst-free conditions are prominent examples of these optimized approaches.
Microwave Irradiation:
Another example involves the cyclocondensation reaction of 6-chloropyrazine-2-carboxylic acid hydrazide and substituted benzoylacetonitriles under microwave irradiation, which provides high yields of (5-amino-3-aryl-1H-pyrazol-1-yl) (6-chloropyrazin-2-yl) methanones in clean, scalable reactions. alliedacademies.org The Vilsmeier-Haack formylation of substituted (1-phenyl-ethylidine)hydrazine, a precursor step to pyrazole carbaldehydes, has also been efficiently conducted under microwave conditions. semanticscholar.org These methods highlight the potential of microwave irradiation to facilitate the rapid and efficient synthesis of the precursors and analogues of this compound. nih.govnih.govalliedacademies.org
Catalyst-Free Conditions:
Developing synthetic routes that eliminate the need for catalysts is a core goal of green chemistry, as it simplifies purification processes and avoids the use of often toxic or expensive metal catalysts. A catalyst-free, one-pot, three-component protocol has been developed for synthesizing dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. nih.gov This approach demonstrates that complex heterocyclic systems can be constructed efficiently without catalytic assistance, relying on the inherent reactivity of the starting materials under optimized conditions like microwave heating. nih.gov
The table below summarizes selected green synthetic methods for related pyrazole and pyridine derivatives.
| Product Class | Method | Conditions | Yield | Reference |
| Dihydro-1H-pyrazolo[3,4-b]pyridines | Microwave-assisted | DMF, 150 °C, 8 min | 68–82% | nih.gov |
| 4-(Pyrazol-1-yl)carboxanilides | Microwave-assisted | Three-step protocol | Improved | nih.gov |
| Pyrazolo[3,4-b]quinolinones | Catalyst-assisted | Pyridine-2-carboxylic acid as catalyst | 84–98% | rsc.org |
| 1,3,4,6-tetraaryl-5-cyanopyrazolo[3,4-b]pyridines | Microwave-assisted | Choline chloride/glycerol, G/SO3H catalyst | High | mdpi.com |
| Pyrazole Derivatives | One-pot synthesis | RCOOH/TfOH/TFAA system | - | rsc.org |
Derivatization Strategies of this compound
The functional groups of this compound—the carboxylic acid, the pyridine ring, and the pyrazole ring—offer multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives.
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for derivatization through esterification and amidation reactions.
Esterification: The esterification of pyridine carboxylic acids can be achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com The process can be run cyclically, where the residue from an initial reaction, containing the salt of the pyridine carboxylic acid ester, acts as a catalyst for subsequent esterifications. google.com For example, nicotinic acid can be esterified with n-butanol using a catalyst prepared from nicotinic acid, n-butanol, and sulfuric acid. google.com Another method involves using lower alkyl sulfonic acids as catalysts in the presence of a solvent like benzene (B151609) to azeotropically remove the water formed during the reaction. google.com
Amidation: Amide derivatives are commonly synthesized from the corresponding carboxylic acid. For instance, various amides of pyrazine-2-carboxylic acid have been prepared by condensing the acid chloride with substituted anilines. researchgate.net In the context of pyrazole carboxylic acids, 1H-pyrazole-3-carboxylic acid can be converted to its acid chloride and subsequently reacted with various N-nucleophiles to form amide derivatives. researchgate.net A direct amidation approach, avoiding the need for protecting the pyrazole nitrogen, can be accomplished using condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.gov
The table below illustrates common reagents and conditions for these transformations.
| Reaction | Reagents | Conditions | Product Class | Reference |
| Esterification | Pyridine carboxylic acid, Alcohol, Sulfuric acid | Reflux | Pyridine carboxylic acid esters | google.com |
| Esterification | Pyridine carboxylic acid, Alkanol, Alkane sulfonic acid, Benzene | Reflux, azeotropic removal of water | Pyridine carboxylic acid esters | google.com |
| Amidation | Pyrazine-2-carboxylic acid chloride, Substituted anilines | Condensation | Substituted amides of pyrazine-2-carboxylic acid | researchgate.net |
| Amidation | 1H-pyrazole-3-carboxylic acid chloride, N-nucleophiles | - | Pyrazole-3-carboxamides | researchgate.net |
| Amidation | 5-Bromothiophene carboxylic acid, 3-Amino-5-methyl-1H-pyrazole, DCC, DMAP | Room temperature | Pyrazole-thiophene-based amides | nih.gov |
Modifications at the Pyridine or Pyrazole Rings
Further derivatization can be achieved by introducing substituents onto the pyridine or pyrazole rings. The 2,6-di(pyrazol-1-yl)pyridine (bpp) scaffold is a well-studied example where functionalization at the 4-position of the central pyridine ring has led to a large pool of derivatives. researchgate.net
A key precursor for such modifications is 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, synthesized from 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine and HBr. researchgate.net This bromomethyl derivative serves as a versatile starting material for introducing a variety of functional groups through nucleophilic substitution reactions. For example, it can be reacted with dipicolylamine to yield a more complex ligand structure. researchgate.net This strategy allows for the attachment of diverse moieties, including alkyls, halogens, alcohols, thioethers, and even nucleobases, to the pyridine core. researchgate.net
Functionalization can also occur during the construction of the heterocyclic system. The synthesis of 1H-pyrazolo[3,4-b]pyridines often involves the reaction of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic substrates. mdpi.com The choice of substituents on the initial pyrazole and the electrophile dictates the substitution pattern of the final product. mdpi.comnih.gov
Formation of Pyrazolo-Linked Pyridine Carboxylic Acid Derivatives
The synthesis of the core pyrazolo-pyridine carboxylic acid structure can be approached in several ways, leading to various isomers and derivatives. One major strategy involves the formation of a pyridine ring onto a pre-existing pyrazole ring. nih.gov This is commonly achieved by reacting a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or a similar 1,3-bis-electrophile. nih.gov
Alternatively, the pyrazole ring can be constructed onto a pre-existing pyridine. This often involves using hydrazine or a substituted hydrazine on a 2-chloro-substituted pyridine that bears an aldehyde, ketone, ester, or cyano group at the 3-position. nih.gov
An improved synthesis for pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives involves a 1,3-dipolar cycloaddition reaction between N-aminopyridine sulfates and ethyl propiolate, followed by hydrolysis of the resulting ester. ciac.jl.cn Another method describes a one-step synthesis of 1-(2-pyridyl)-pyrazole-3-carboxylic acid from 3,5-pyrazoledicarboxylic acid and pyridine in the presence of a copper salt catalyst. google.com
The synthesis of 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, an intermediate for the drug Apixaban, involves the hydrolysis of the corresponding ester intermediate using NaOH in a mixture of methanol and water.
Advanced Structural Elucidation and Conformational Analysis
Single Crystal X-ray Diffraction Studies of 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic acid
As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, detailed analysis of closely related compounds allows for a robust prediction of its solid-state characteristics. The crystal packing and molecular conformation will be governed by a combination of strong hydrogen bonds and other non-covalent interactions.
The molecular structure of this compound possesses multiple functional groups capable of engaging in significant intermolecular interactions, which are expected to dictate its supramolecular assembly in the solid state.
Table 1: Predicted Intermolecular Interactions in Solid-State this compound
| Interaction Type | Donor | Acceptor | Common Motif | Significance |
| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | R²₂(8) Homodimer | Primary structural driver |
| Hydrogen Bond | Carboxyl O-H | Pyridine (B92270) N | Heterosynthon | Competes with homodimer |
| Hydrogen Bond | Pyrazole (B372694) N-H | Pyridine N or Carboxyl O | Chain/Sheet formation | Links primary motifs |
| Hydrogen Bond | Aromatic C-H | O or N atoms | C-H···X | Lattice stabilization |
| π-π Stacking | Pyridine Ring | Pyrazole Ring | Parallel/Offset | Stabilizes packing |
In the absence of a definitive crystal structure, the solid-state conformation can be inferred from analogous structures.
Conformational Preferences: A key conformational feature is the dihedral angle between the planes of the pyridine and pyrazole rings. In related structures like 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, the rings are significantly twisted relative to each other to minimize steric repulsion. nih.govresearchgate.net A similar non-planar conformation is expected for this compound. The carboxylic acid group is likely to be nearly coplanar with the pyridine ring to maximize conjugation, although some torsion is possible due to packing forces.
Tautomerism: Pyrazoles unsubstituted on the nitrogen can exhibit annular tautomerism, where the proton can reside on either of the two nitrogen atoms. globalresearchonline.net In the solid state, this equilibrium is frozen into a single form, determined by the electronic nature of the substituents and the optimization of intermolecular interactions within the crystal lattice. mdpi.comresearchgate.netfu-berlin.de For 3(5)-substituted pyrazoles, the tautomer that places the N-H group closer to an electron-donating substituent or the lone pair-bearing nitrogen closer to an electron-withdrawing group is often preferred. mdpi.com The specific tautomer adopted by this compound in the solid state would be the one that facilitates the most stable hydrogen-bonding network. nih.govrsc.org
Solution-State Structural Characterization (Advanced Spectroscopic Interpretations)
Spectroscopic techniques provide invaluable insight into the molecular structure and bonding in the solution state, where the molecule is free from the constraints of a crystal lattice.
While a fully assigned spectrum for this compound is not available in published literature, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the constituent functional groups. uni.lu Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment. thieme-connect.de
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the pyridine and pyrazole rings in the aromatic region (approx. 7.0-9.0 ppm). The carboxylic acid proton would appear as a broad singlet at a significantly downfield shift (>10 ppm). The protons on the pyridine ring (H4, H5, H6) would exhibit characteristic splitting patterns (doublet of doublets or triplets). The three protons of the pyrazole ring would also show a distinct coupling pattern.
¹³C NMR Spectroscopy: The carbon spectrum would show nine distinct signals. The carboxyl carbon (C=O) would be the most downfield signal, typically in the 165-175 ppm range. The five carbons of the pyridine ring and the three carbons of the pyrazole ring would appear in the aromatic region (approx. 110-155 ppm). The specific shifts are influenced by the electronic effects of the nitrogen atoms and the substituents.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Predicted Shift (ppm) | Multiplicity | Justification |
| COOH | >13.0 | br s | Acidic proton, solvent dependent |
| Pyridine H6 | 8.8 - 9.0 | dd | Deshielded by adjacent N and C=O |
| Pyridine H4 | 8.2 - 8.4 | dd | Deshielded by ring nitrogen |
| Pyrazole H5' | 8.0 - 8.2 | d | Adjacent to two N atoms |
| Pyridine H5 | 7.6 - 7.8 | t | Standard pyridine proton |
| Pyrazole H3' | 7.7 - 7.9 | d | Adjacent to N-H |
| Pyrazole H4' | 6.6 - 6.8 | t | Shielded relative to other pyrazole protons |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Predicted Shift (ppm) | Justification |
| COOH | 165 - 170 | Carbonyl carbon of carboxylic acid |
| Pyridine C2 | 150 - 155 | Attached to pyrazole and N |
| Pyridine C6 | 148 - 152 | Alpha to ring nitrogen |
| Pyrazole C5' | 139 - 142 | Alpha to two N atoms |
| Pyridine C4 | 138 - 141 | Gamma to ring nitrogen |
| Pyridine C3 | 128 - 132 | Attached to COOH group |
| Pyrazole C3' | 125 - 130 | Attached to pyridine ring |
| Pyridine C5 | 122 - 126 | Beta to ring nitrogen |
| Pyrazole C4' | 110 - 115 | Beta to two N atoms |
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions like hydrogen bonding. researchgate.net
FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. youtube.com The C=O stretching vibration of the carboxyl group should appear as a strong, sharp band around 1700-1730 cm⁻¹. The N-H stretch of the pyrazole ring is expected around 3100-3200 cm⁻¹. The region from 1400 to 1650 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the aromatic pyridine and pyrazole rings.
FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, typically give strong signals in the Raman spectrum. The C=O stretch would also be visible, though generally weaker than in the IR.
Table 4: Characteristic Vibrational Frequencies (cm⁻¹)
| Vibration | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |
| O-H stretch (Carboxyl) | 2500 - 3300 | Strong, Broad | Weak | Indicative of strong H-bonding |
| N-H stretch (Pyrazole) | 3100 - 3200 | Medium | Weak | |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Medium | |
| C=O stretch (Carboxyl) | 1700 - 1730 | Strong | Medium | Position sensitive to H-bonding |
| C=N, C=C stretch (Rings) | 1400 - 1650 | Medium-Strong | Strong | Multiple bands expected |
Theoretical and Computational Structural Validation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in validating and interpreting experimental data. researchgate.netnih.gov For this compound, DFT calculations would serve several key purposes:
Geometry Optimization: Computational methods can predict the lowest-energy conformation of the molecule in the gas phase. This includes bond lengths, bond angles, and the critical dihedral angle between the pyrazole and pyridine rings, providing a theoretical model to compare with potential solid-state data. nih.gov
Vibrational Analysis: The calculation of harmonic vibrational frequencies can be used to assign the experimental FT-IR and FT-Raman spectra. By comparing the calculated frequencies with the observed bands, a detailed and reliable assignment of the vibrational modes can be achieved. researchgate.netresearchgate.net
NMR Chemical Shift Prediction: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. Comparing these computed values with experimental data provides strong support for the structural assignment. nih.gov
Tautomer Stability: DFT methods can be employed to calculate the relative energies of the different possible pyrazole tautomers, predicting which form is thermodynamically more stable. researchgate.net This is crucial for understanding the tautomeric preference in both the solid state and solution.
Studies on structurally similar molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown excellent agreement between DFT-calculated geometries and spectroscopic data (IR, NMR) and their experimental counterparts, highlighting the predictive power of these computational tools. nih.gov
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the molecular geometries and electronic distributions of complex molecules. nih.govnih.gov For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G(d), are used to determine the most stable conformation of the molecule by optimizing its geometry. nih.govresearchgate.net
The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy structure on the potential energy surface. Theoretical studies on analogous pyrazole and pyridine derivatives suggest that this compound likely adopts a nearly planar conformation. nih.govresearchgate.net This planarity is often stabilized by the delocalized π-electron systems of the pyridine and pyrazole rings.
Illustrative Optimized Geometric Parameters (DFT/B3LYP)
| Bond | Expected Bond Length (Å) |
|---|---|
| N(pyridine)-C(pyridine) | 1.34 |
| C(pyridine)-C(pyridine) | 1.39 - 1.40 |
| N(pyrazole)-N(pyrazole) | 1.35 |
| N(pyrazole)-C(pyrazole) | 1.34 - 1.38 |
| C(pyridine)-C(carboxyl) | 1.50 |
| C(carboxyl)=O | 1.21 |
| C(carboxyl)-OH | 1.36 |
| Angle | Expected Bond Angle (°) |
|---|---|
| C-N-C (in pyridine) | 117 |
| N-C-C (in pyridine) | 123 |
| N-N-C (in pyrazole) | 105 - 112 |
| N-C-N (in pyrazole) | 110 |
| C(pyridine)-C(pyridine)-C(carboxyl) | 120 |
| O=C-O (in carboxyl) | 123 |
Beyond the geometry, DFT calculations elucidate the electronic structure, primarily through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap implies higher stability and lower reactivity. researchgate.net
For molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is distributed across the entire molecule, including the electron-withdrawing carboxylic acid group. researchgate.net A similar distribution is expected for this compound.
Illustrative Electronic Properties (DFT/B3LYP)
| Property | Expected Value |
|---|---|
| HOMO Energy | ~ -6.0 to -7.0 eV |
| LUMO Energy | ~ -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. wolfram.com
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, colored in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas indicate regions of neutral potential.
For this compound, the MEP map is expected to reveal several key features:
Negative Potential (Red/Yellow): The most negative regions are anticipated to be located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These sites are the most favorable for interactions with electrophiles or for forming hydrogen bonds as acceptors.
Positive Potential (Blue): The most positive potential is expected to be concentrated on the hydrogen atom of the carboxylic acid's hydroxyl group. This makes it the primary site for deprotonation and a strong hydrogen bond donor. The hydrogen atoms attached to the aromatic rings will also exhibit a degree of positive potential.
This detailed charge distribution analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of such compounds. mdpi.comresearchgate.net The MEP analysis provides a chemically intuitive image that complements the quantitative data from geometry optimization and electronic structure calculations. researchgate.net
Reactivity and Reaction Pathways of 2 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid
Acid-Base Properties and Protonation Equilibria
The structure of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid contains multiple sites capable of participating in acid-base reactions. Pyrazole (B372694) itself is an amphiprotic heterocycle, containing both a weakly acidic pyrrole-type NH group and a weakly basic pyridine-type nitrogen atom. mdpi.com Pyridines, in general, act as bases, reacting with acids to form pyridinium (B92312) salts. gcwgandhinagar.com
The molecule possesses one acidic carboxylic acid group and three nitrogen atoms that can act as basic centers. The relative basicity of these nitrogens determines the site of protonation. The pyridine (B92270) ring nitrogen is generally the most basic site due to the availability of its lone pair of electrons. The pyrazole nitrogens exhibit different basicities; the N-2 nitrogen is more basic (pyridine-type) than the N-1 nitrogen (pyrrole-type), whose lone pair is more involved in the aromatic system. Coordination to a metal center can significantly increase the Brønsted acidity of the pyrazole NH proton. nih.gov
Table 1: Potential Acidic and Basic Sites in this compound
| Site | Functional Group | Character | Expected Behavior |
|---|---|---|---|
| -COOH | Carboxylic Acid | Acidic | Donates a proton to form a carboxylate anion. |
| Pyridine N | Heterocyclic Ring | Basic | Accepts a proton to form a pyridinium cation. gcwgandhinagar.com |
| Pyrazole N-2 | Heterocyclic Ring | Basic | Can accept a proton, but is less basic than the pyridine N. |
Nucleophilic and Electrophilic Reactions of the Pyridine and Pyrazole Rings
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes it generally unreactive toward electrophilic aromatic substitution, which requires harsh conditions if it occurs at all. gcwgandhinagar.com When substitution does happen, it typically favors the 3-position (β-position) to avoid placing a positive charge on the electronegative nitrogen in the reaction intermediate. gcwgandhinagar.comyoutube.com Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (α- and γ-positions). quora.comquimicaorganica.org In this compound, the 2- and 3-positions are already substituted, suggesting that nucleophilic attack would be directed toward the 4- and 6-positions.
The pyrazole ring is a five-membered heterocycle with its own distinct reactivity. It can undergo both electrophilic and nucleophilic attack, with the outcome depending on the reaction conditions and the nature of the substituents already present on the ring.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the pyridine ring undergoes reactions typical of this functional group, including condensation and decarboxylation.
The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine tends to deprotonate the acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To achieve the formation of an amide bond, the reaction typically requires specific conditions. One method involves heating the ammonium carboxylate salt to temperatures above 100°C to drive off water and promote condensation. libretexts.orglibretexts.org
Alternatively, condensing agents are frequently employed to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form a highly reactive intermediate with a good leaving group, which is then readily attacked by the amine nucleophile to form the amide. libretexts.org This method is a cornerstone of peptide synthesis and is applicable to the formation of amides from this compound. libretexts.org
Table 2: General Scheme for Amide Formation
| Reactants | Conditions | Product |
|---|---|---|
| This compound + Amine (R-NH₂) | 1. Salt formation2. Heat (>100°C) | 2-(1H-pyrazol-1-yl)-N-R-pyridine-3-carboxamide + H₂O |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction pathway for certain pyridinecarboxylic acids. The rate of decarboxylation is highly dependent on the position of the carboxylic acid group on the pyridine ring. stackexchange.com Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation much more readily than its isomers at the 3- and 4-positions. stackexchange.com
This enhanced reactivity is attributed to the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. stackexchange.com The proximity of the positive charge on the nitrogen atom stabilizes the negative charge that develops on the ring carbon as the C-C bond breaks. Given that this compound has a nitrogen atom adjacent to the carboxyl-bearing carbon (from the pyrazole ring), it may exhibit enhanced decarboxylation reactivity under certain conditions, although less pronounced than for picolinic acid itself. Furthermore, metal-facilitated decarboxylation has been observed for related compounds; for instance, copper(II) can promote the decarboxylation of 3,5-pyrazoledicarboxylic acid. rsc.org
Cycloaddition and Other Pericyclic Reactions Involving the Heterocyclic Moieties
Heterocyclic rings like pyridine and pyrazole can participate in cycloaddition reactions, although their reactivity depends heavily on the specific reaction type and substitution pattern. The synthesis of pyrazole rings often involves 1,3-dipolar cycloaddition reactions. beilstein-journals.orgresearchgate.net Similarly, the construction of the pyridine core can be achieved through transition metal-catalyzed [2+2+2] cycloadditions. nih.gov While these examples relate to the synthesis of the rings rather than the reactions of the fully formed this compound, they highlight the potential of the π-electron systems within the molecule to engage in pericyclic reactions under appropriate conditions, for instance by acting as a diene or dipolarophile component.
Mechanistic Studies of Key Transformation Reactions
Mechanistic investigations into the reactions of related structures provide insight into the likely pathways for this compound.
The thermal decarboxylation of picolinic acid, a close structural analog, is understood to proceed through a zwitterionic intermediate. stackexchange.com In this mechanism, the acidic proton from the carboxyl group transfers to the basic pyridine nitrogen. The resulting pyridinium carboxylate zwitterion then eliminates carbon dioxide, forming a carbanionic intermediate that is subsequently protonated to yield pyridine. The electrostatic stabilization provided by the adjacent positive charge on the nitrogen atom is crucial for facilitating the cleavage of the C-COOH bond. stackexchange.com
In cases of metal-catalyzed decarboxylation, such as the copper(II)-facilitated reaction of 3,5-pyrazoledicarboxylic acid, a different mechanism involving radical intermediates has been proposed. rsc.org This pathway may involve the homolytic cleavage of the carboxylate-metal bond, generating a carboxyl radical which then loses CO₂, followed by subsequent reactions of the resulting pyrazolyl radical. rsc.org
Coordination Chemistry and Ligand Properties of 2 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid
Chelation Behavior of 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic acid
The coordination versatility of this compound is a key feature of its chemistry, allowing it to form stable complexes with a variety of transition metal ions through different binding modes. This adaptability is largely dictated by the electronic and steric properties of the metal center, the reaction conditions, and the presence of ancillary ligands.
Binding Modes to Transition Metal Ions (e.g., N,N'-chelating, N,N',O-tridentate)
This compound can act as a versatile ligand, exhibiting both bidentate and tridentate coordination modes. The specific binding mode is influenced by factors such as the metal ion's coordination preferences and the reaction conditions.
In its most common coordination fashion, the ligand acts as a bidentate N,N'-chelating agent. This involves the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrazole (B372694) ring coordinating to the metal center, forming a stable five-membered chelate ring. This mode of coordination is prevalent in the formation of tris-chelated complexes, such as with iron(II), leading to an octahedral geometry around the metal ion. For instance, in the complex Fe(ppCOOH)₃₂·0.5H₂O·2EtOH, where ppCOOH is the related 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid, three ligands coordinate to the iron(II) center in this bidentate fashion tandfonline.comsemanticscholar.orgfigshare.com.
Alternatively, the ligand can exhibit a tridentate N,N',O-coordination mode. In this arrangement, in addition to the two nitrogen atoms from the pyridine and pyrazole rings, an oxygen atom from the deprotonated carboxylic acid group also binds to the metal center. This tridentate chelation results in the formation of two fused chelate rings, a five-membered and a six-membered ring, which enhances the stability of the resulting complex. This binding mode is more likely to occur when the steric crowding around the metal center allows for the approach of the carboxylate group.
Influence of the Carboxylic Acid Group on Coordination
The presence of the carboxylic acid group at the 3-position of the pyridine ring significantly influences the coordination chemistry of the ligand. When deprotonated, the carboxylate group can act as a coordination site, enabling the N,N',O-tridentate binding mode as discussed above. This deprotonation is often pH-dependent, allowing for tunable coordination behavior.
Furthermore, the carboxylic acid moiety can participate in intermolecular interactions, such as hydrogen bonding. These interactions can play a crucial role in the solid-state packing of the metal complexes, leading to the formation of supramolecular architectures like chains or networks rsc.orgrsc.org. For example, in iron(II) complexes of the functionalized 2,6-bis(pyrazol-1-yl)pyridine ligand bearing a carboxylic acid group, hydrogen-bonded linear networks of complexes have been observed rsc.org. The carboxylic acid group also provides a handle for further functionalization or for anchoring the metal complexes onto surfaces, as demonstrated with the isomeric ligand 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid, which was used to deposit an iron(II) complex onto SiO₂ surfaces tandfonline.comsemanticscholar.orgfigshare.com.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Complexes with d-Block Transition Metals (e.g., Fe, Ru, Pd, Cu, Co)
A range of d-block transition metal complexes have been synthesized with ligands structurally related to this compound, showcasing the versatility of this ligand scaffold.
Iron (Fe): Iron(II) complexes of similar ligands, particularly 2,6-bis(pyrazol-1-yl)pyridine (bpp) derivatives, are extensively studied for their spin-crossover (SCO) properties rsc.orgnih.govmdpi.comacs.orgresearchgate.net. The synthesis of an iron(II) complex with the isomeric ligand 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid, Fe(ppCOOH)₃₂·0.5H₂O·2EtOH, has been reported, which was obtained by the slow diffusion of diethyl ether into an ethanol solution of the iron(II) perchlorate and the ligand tandfonline.com.
Ruthenium (Ru): Ruthenium(II) complexes with pyrazole-pyridine ligands have been synthesized and characterized for their potential applications in catalysis and as therapeutic agents rsc.orgtudublin.ie. For instance, cationic ruthenium(II) complexes bearing a 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine ligand have been prepared and investigated for acceptorless dehydrogenation of alcohols rsc.org. The synthesis of arene-ruthenium(II) complexes with pyrazole-based ligands bearing a pyridine moiety has also been reported researchgate.net.
Palladium (Pd): Palladium(II) complexes with pyrazole-containing ligands are known. While specific examples with this compound are not readily available in the provided search results, the general coordination chemistry of Pd(II) with N-donor ligands suggests the feasibility of forming square planar complexes.
Copper (Cu): Copper(II) complexes with various pyrazole-carboxylic acid ligands have been synthesized and structurally characterized researchgate.netnih.gov. The synthesis of Cu(II)-pyrazole complexes often involves the reaction of a copper(II) salt, such as copper(II) acetate, with the pyrazole-based ligand in a suitable solvent like ethanol nih.gov.
Cobalt (Co): Cobalt(II) complexes with pyridine- and pyrazole-based ligands have been prepared and their magnetic properties investigated nih.govnih.govresearchgate.netrsc.orgmdpi.com. The synthesis of cobalt(II) complexes with pyridinecarboxamide ligands has been reported, where the cobalt(II) salt is reacted with the ligand in a suitable solvent researchgate.net.
Spectroscopic Signatures of Metal Coordination
The coordination of this compound to a metal ion induces characteristic changes in its spectroscopic properties, which can be used to confirm complex formation and to probe the coordination environment.
Infrared (IR) Spectroscopy: Upon coordination, shifts in the vibrational frequencies of the pyridine and pyrazole rings are typically observed in the IR spectrum. The stretching vibration of the carboxylic acid C=O group, usually found around 1700 cm⁻¹, will shift to lower wavenumbers upon deprotonation and coordination of the carboxylate group.
UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For instance, the UV-Vis spectrum of an iron(II) complex with a similar ligand showed characteristic absorption bands that were used to monitor the stability of the complex in solution tandfonline.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing diamagnetic complexes. Upon coordination, the chemical shifts of the ligand's protons are altered. For paramagnetic complexes, the NMR signals are often broadened and significantly shifted, but can still provide valuable structural information.
The following table summarizes typical spectroscopic data for related pyrazole-pyridine metal complexes.
| Metal Complex Type | Spectroscopic Technique | Key Observations |
| Iron(II) tris-pyridyl-pyrazole | UV-Vis | MLCT bands in the visible region. |
| Ruthenium(II) pyrazole-pyridine | NMR (¹H, ¹³C) | Downfield shifts of pyridine and pyrazole protons upon coordination researchgate.net. |
| Cobalt(II) pyridinecarboxamide | IR | Shifts in amide and pyridine vibrational bands upon coordination researchgate.net. |
Magnetic Properties of Metal Complexes (e.g., Spin Crossover Phenomena)
The magnetic properties of metal complexes derived from this compound and its analogues are of significant interest, particularly the phenomenon of spin crossover (SCO) in iron(II) complexes.
Iron(II) (d⁶) complexes with an octahedral geometry can exist in either a high-spin (HS, S=2) or a low-spin (LS, S=0) state, depending on the ligand field strength. Ligands like those based on the 2,6-bis(pyrazol-1-yl)pyridine scaffold can provide a ligand field strength that is close to the spin-pairing energy of the iron(II) ion. This allows for a transition between the HS and LS states to be induced by external stimuli such as temperature, pressure, or light rsc.orgnih.govmdpi.comacs.orgresearchgate.net.
The magnetic properties of these complexes are typically studied using variable-temperature magnetic susceptibility measurements. The product of the molar magnetic susceptibility and temperature (χMT) is a useful parameter to monitor the spin state. For an octahedral Fe(II) complex, a χMT value of approximately 3.0 cm³ K mol⁻¹ is indicative of the HS state, while a value close to 0 cm³ K mol⁻¹ indicates the LS state. A gradual or abrupt change in the χMT value with temperature is a hallmark of a spin-crossover transition. For example, iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate esters exhibit gradual spin-crossover on heating mdpi.com. The iron(II) complex of the isomeric ligand 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid was found to be predominantly in the low-spin state from 2 to 400 K tandfonline.comsemanticscholar.orgfigshare.com.
Cobalt(II) (d⁷) complexes with related ligands have also been studied for their magnetic properties, with some exhibiting field-induced single-molecule magnet (SMM) behavior nih.govnih.govrsc.org. The magnetic anisotropy of these complexes is a key factor in determining their magnetic behavior.
The following table provides a summary of magnetic data for representative iron(II) complexes with similar ligands.
| Complex | T½ (K) | Spin Transition | Reference |
| [Fe(L⁵)₂][BF₄]₂·acetone | 273 | Abrupt with 9 K hysteresis | mdpi.com |
| Fe(bppCOOH)₂₂ | ~380 | Abrupt | rsc.org |
| Fe(ppCOOH)₃₂ | - | Predominantly Low-Spin | tandfonline.comsemanticscholar.orgfigshare.com |
| (L⁵ = benzyl 2,6-di{pyrazol-1-yl}pyridine-4-carboxylate; bppCOOH = 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid; ppCOOH = 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid) |
Role as Bridging Ligand in Polynuclear Complexes
This compound and related pyrazolylpyridine ligands are versatile building blocks in the construction of polynuclear coordination complexes. A key feature enabling this is the ability of the pyrazole moiety to be deprotonated, allowing the resulting pyrazolate anion to bridge two or more metal centers. mdpi.com This bridging capability facilitates the formation of di- and polynuclear structures. mdpi.comresearchgate.net The specific coordination mode of the pyrazole and its derivatives can vary, leading to a diversity of polynuclear architectures. researchgate.net Pyrazolate-bridged polynuclear complexes have garnered significant attention due to their interesting structural and functional properties.
The deprotonated pyrazole ring can act as a bis(monodentate) ligand, connecting two different metal ions. researchgate.net This bridging functionality is fundamental to the formation of extended one-, two-, or three-dimensional coordination polymers. The nature of the metal ion and the reaction conditions are closely related to whether the pyrazole coordinates in its protonated or deprotonated form. core.ac.uk Pyrazolates typically function as bridging ligands, and a variety of coordination modes for both 1H-pyrazoles and pyrazolate anions have been identified. core.ac.uk
In the context of this compound, the presence of the carboxylic acid group introduces an additional coordination site, further enhancing its potential to form complex polynuclear structures. The interplay between the pyrazolate bridge and the coordination of the pyridine and carboxylate groups can lead to the assembly of intricate molecular architectures with potentially interesting magnetic, optical, or catalytic properties. Research into pyrazole-based ligands has demonstrated their utility in creating polynuclear complexes that can serve as models for bioinorganic systems. nih.gov
Ligand Design Principles and Tunable Properties of Analogous Systems
The design of ligands is a crucial aspect of modern coordination chemistry, as the properties of the resulting metal complexes are intrinsically linked to the structure of the organic ligands. researchgate.net Pyrazolylpyridine ligands, including analogues of this compound, are highly sought after because their properties can be systematically tuned. researchgate.netneu.edu By making modifications to the ligand framework, it is possible to influence the photophysical and chemical properties of the metal complex. researchgate.netneu.edu
The versatility of pyrazolylpyridine ligands stems from the relative ease of their synthesis and the ability to introduce a wide variety of substituents onto either the pyrazole or the pyridine ring. neu.edu This allows for fine-tuning of both the steric and electronic characteristics of the ligand, which in turn dictates how it interacts with a metal center. researchgate.net The development of pyrazolylpyridine chemistry is closely associated with the goal of establishing clear relationships between the ligand structure and the properties of the corresponding metal complex. researchgate.net
For instance, the introduction of bulky substituents can enforce specific coordination geometries or create protective pockets around the metal center, influencing its reactivity. Conversely, the incorporation of electron-donating or electron-withdrawing groups can modulate the redox potential of the metal complex and its spectroscopic and photophysical properties. This ability to tailor ligand properties is a powerful tool in the rational design of functional coordination compounds for applications ranging from catalysis to materials science.
Structure-Property Relationships in Pyrazolylpyridine Ligands
A central theme in the study of pyrazolylpyridine complexes is the direct correlation between the ligand's structure and the resulting complex's properties. researchgate.netneu.edu By systematically altering the substituents on the pyrazolylpyridine scaffold, researchers can establish clear structure-property relationships. These relationships are vital for the predictive design of new metal complexes with desired functionalities.
The nature and position of substituents on the pyrazole and pyridine rings can significantly impact the electronic and steric environment of the metal center. For example, the photophysical properties of dinuclear platinum(II) complexes bridged by pyrazolate ligands have been shown to be dependent on the substituents on the bridging ligand. core.ac.uk Bulky substituents can force the metal centers closer together, leading to changes in the emissive excited state. core.ac.uk
The following table illustrates some examples of how ligand modifications in analogous pyrazolylpyridine systems can influence the properties of the resulting metal complexes.
| Ligand Modification | Effect on Complex Properties | Reference |
| Introduction of bulky substituents on the pyrazole ring | Can alter the metal-metal distance in dinuclear complexes, thereby influencing photophysical properties. | core.ac.uk |
| Substitution at the 6th-position of the pyridine ring | Can lead to enhanced reactivity in catalytic applications such as hydrogen atom abstraction and oxygen atom transfer. | manchester.ac.uk |
| Variation of substituents on the pyridine ring | Can tune the photophysical and chemical properties of the metal complex. | researchgate.netneu.edu |
| Incorporation of functional groups with hydrogen bonding capabilities | Can influence pharmacokinetic properties and mediate key interactions with biological targets. | nih.gov |
Steric and Electronic Effects on Metal Binding and Complex Behavior
The coordination of a ligand to a metal center is governed by a delicate interplay of steric and electronic effects. manchester.ac.uknih.gov These two factors are fundamental in determining the geometry of the resulting complex, its stability, and its reactivity. manchester.ac.uk
Steric effects arise from the spatial arrangement of atoms within the ligand and the resulting non-bonded interactions. Bulky substituents near the coordination site can hinder the approach of other ligands or substrates, influencing the coordination number and geometry of the metal center. manchester.ac.uk For example, steric hindrance can favor the formation of complexes with lower coordination numbers or can be used to create a specific chiral environment around the metal. In some cases, steric crowding can even lead to distortions in the geometry of the complex, which can have a profound impact on its spectroscopic properties and reactivity. manchester.ac.uk
Electronic effects , on the other hand, relate to the distribution of electron density within the ligand and how this influences the metal-ligand bond. The introduction of electron-donating groups on the pyrazolylpyridine ligand will increase the electron density on the donor atoms, leading to stronger sigma-donation to the metal center. Conversely, electron-withdrawing groups will decrease the electron density, potentially strengthening any pi-backbonding interactions. These electronic modifications can be used to tune the redox properties of the metal complex and influence its catalytic activity. For instance, in pyrazolone ligands containing a pyridine ring, the presence of a phenyl group versus a methyl group can induce electronic and structural changes that determine the preference for a particular coordination mode. unicam.it
The following table summarizes the general influence of steric and electronic effects on metal complexes.
| Effect | Description | Impact on Complex Behavior |
| Steric Hindrance | Repulsive interactions between bulky groups on the ligand and other coordinated ligands or substrates. | Can influence coordination number, geometry, and reactivity. May lead to distorted geometries. |
| Electron-Donating Groups | Groups that increase the electron density on the donor atoms of the ligand. | Strengthens the metal-ligand sigma bond, can make the metal center more electron-rich. |
| Electron-Withdrawing Groups | Groups that decrease the electron density on the donor atoms of the ligand. | Weakens the metal-ligand sigma bond, can make the metal center more electron-poor and enhance pi-backbonding. |
Ultimately, the observed properties of a metal complex are a result of the combined influence of both steric and electronic factors. Understanding and controlling these effects is a cornerstone of rational ligand design in coordination chemistry. manchester.ac.uk
Computational and Theoretical Investigations of 2 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid and Its Complexes
Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)
Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reactivity and stability of molecules. A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
For pyrazole-carboxylic acid derivatives, the HOMO is often delocalized across the pyrazole (B372694) and phenyl rings, while the LUMO can be localized on specific moieties, indicating regions susceptible to nucleophilic and electrophilic attack, respectively. jcsp.org.pk The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), whereas the LUMO's energy corresponds to its electron affinity (electron-accepting ability). researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and better electron delocalization. jcsp.org.pk
Theoretical studies on similar molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid show a significant HOMO-LUMO energy gap, which indicates high electronic stability and low chemical reactivity under normal conditions. nih.gov In its complexes, the coordination with a metal ion typically alters the FMO energies. For instance, in ternary complexes of Co(II), Ni(II), and Cu(II) with pyridine-2,6-dicarboxylic acid, the electronic spectra and magnetic properties are directly influenced by the geometry and the resulting electronic structure. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Data for a Related Pyrazole Derivative Data based on theoretical calculations for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.
| Parameter | Energy (eV) |
| EHOMO | -5.907 |
| ELUMO | -1.449 |
| Energy Gap (ΔE) | 4.458 |
| Source: nih.gov |
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)
Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing a direct comparison with experimental data.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT calculations is effective for predicting the 1H and 13C NMR chemical shifts. researchgate.netresearchgate.net For related pyrazole derivatives, theoretical calculations have shown good agreement with experimental NMR spectra, helping to assign specific peaks to the protons and carbons within the pyrazole, pyridine (B92270), and carboxylic acid functional groups. researchgate.netresearchgate.net For instance, in pyrazine-2-carboxamide, the calculated chemical shifts accurately predicted the experimental values. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate UV-Vis absorption spectra. researchgate.netnih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and assign them to specific electronic transitions, such as π → π* or n → π. nih.gov For 1H-pyrazole-3-carboxylic acid, TD-DFT calculations have been used to investigate its UV-Vis absorption wavelengths in different solvents. researchgate.net In a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a prominent absorption peak around 251 nm was computationally identified as a π → π transition. nih.gov
IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra). researchgate.net By calculating the potential energy distribution (PED), specific vibrational modes can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O stretch of the carboxylic acid, N-H stretching of the pyrazole, and C-N vibrations. researchgate.net This theoretical analysis is crucial for interpreting experimental IR spectra and confirming molecular structure. researchgate.netmdpi.com
Table 2: Predicted Spectroscopic Data for Related Pyrazole Compounds
| Spectroscopy Type | Predicted Parameter | Value | Reference Compound |
|---|---|---|---|
| UV-Vis | λmax (π → π*) | ~251 nm | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |
| IR | C=O Stretch | ~1600 cm-1 | Pyrazinamide |
| IR | N-H Stretch | ~3200-3400 cm-1 | Pyrazinamide |
Source: nih.govresearchgate.net
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is a vital tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. For pyrazole derivatives, this can include studying their synthesis, complexation reactions, or biological interactions.
For example, the synthesis of substituted pyrazoles can occur through cascade reactions, and computational modeling can help elucidate the multi-step mechanism, including the structures of intermediates and the energy barriers for each step. researchgate.net In the context of metal complexes, theoretical studies can model the ligand exchange process and the formation of coordination compounds. nih.gov DFT calculations have been used to explore the deprotonation and dimerization pathways of protic pincer-type pyrazole complexes, revealing the stepwise nature of the reaction. mdpi.com Such studies provide detailed energetic profiles of the reaction coordinate, identifying the rate-determining steps and the factors that influence reaction outcomes.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. nih.gov These simulations are particularly useful for understanding how 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid and its complexes behave in solution or within a biological environment.
MD simulations can reveal the most stable conformations of the molecule and the energy barriers between different conformational states. For pyrazole-carboxamide derivatives, MD simulations have been used to assess the stability of their docked poses within the binding sites of enzymes like carbonic anhydrase. nih.gov These simulations showed that the compounds maintained stable interactions with minor conformational changes, confirming the viability of the binding mode predicted by molecular docking. nih.gov Similarly, simulations can explore the binding mode of pyrazole-containing imide derivatives with target proteins, providing a dynamic picture of the ligand-receptor interactions. researchgate.net
Ligand-Metal Interaction Energies and Coordination Preferences
Understanding the interaction between a ligand and a metal center is fundamental to coordination chemistry. Computational methods allow for the quantification of ligand-metal interaction energies and the prediction of preferred coordination modes.
DFT calculations can determine the binding energies between the pyrazole-pyridine ligand and various metal ions. These calculations help to understand the stability of the resulting complexes. researchgate.net The coordination preferences are dictated by both the electronic properties of the ligand's donor atoms (the nitrogens of the pyrazole and pyridine rings and the oxygen of the carboxylate group) and the nature of the metal ion.
Studies on related pyrazole-based ligands show that they can act as bidentate or tridentate chelators. nih.gov For instance, 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid derivatives form stable complexes with iron(II), where the ligand coordinates in a tridentate fashion. mdpi.com Computational analysis of dinuclear copper(II) and nickel(II) complexes with a pyrazole-carboxamide ligand has provided excellent agreement between calculated and experimental molecular structures, confirming the bonding situation and the antiferromagnetic interactions between the metal centers. researchgate.net Time-resolved laser-induced fluorescence spectroscopy (TRLFS), complemented by theoretical analysis, has been used to study the complexation of lanthanides like Europium(III) and Curium(III) with pyrazole-pyridine ligands, identifying the stoichiometry and stability of the formed complexes in solution. nih.gov
Exploration of Biological Interactions Mechanistic Focus
Investigation of Molecular Targets and Binding Mechanisms
The biological activity of a compound is fundamentally determined by its interactions with specific molecular targets within the body, such as enzymes and receptors. Derivatives of the pyrazolylpyridine core have been investigated for their ability to modulate several such targets.
Enzyme Inhibition Studies
The pyrazole (B372694) scaffold is a key feature in a variety of enzyme inhibitors. Research into related compounds provides a framework for understanding the potential inhibitory activities of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
PTP1B Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. scientificarchives.comnih.govnih.gov PTP1B dephosphorylates the insulin receptor and its substrates, which dampens the insulin signaling cascade. nih.govjuniperpublishers.com Inhibition of PTP1B can therefore enhance insulin sensitivity. scientificarchives.com
Several studies have identified pyrazole-based compounds as potent inhibitors of PTP1B. nih.gov For instance, certain 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups have shown potential as PTP1B inhibitors. scientificarchives.com The inhibitory mechanism is often noncompetitive, and the potency of these inhibitors can be significantly enhanced by the addition of other functional groups, such as extra benzene (B151609) rings, to the core pyrazole structure. scientificarchives.comnih.gov While the specific inhibitory concentration (IC₅₀) for this compound is not documented, the activity of related pyrazole derivatives underscores the potential of this chemical class.
Table 1: PTP1B Inhibition by Derivative Pyrazole Compounds
| Compound Name | PTP1B IC₅₀ (µM) | Inhibition Mechanism |
|---|---|---|
| 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole | 27 ± 3 | Noncompetitive |
| 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]naphthyl}pyrazole | 36 ± 3 | Noncompetitive |
Data sourced from a study on a library of pyrazole derivatives, demonstrating the scaffold's potential for PTP1B inhibition. scientificarchives.comnih.gov
Proline Hydroxylase Inhibition: Specific studies investigating the inhibition of proline hydroxylase by this compound were not identified in the reviewed scientific literature.
Other Enzyme Targets: Interestingly, the carboxylic acid group on the pyridine (B92270) ring is a critical feature for selectivity against other enzymes. Research on pyrazolylpyridine derivatives has shown that the introduction of a carboxylic acid group can increase the selectivity of inhibition for 20-HETE synthase enzymes, such as CYP4A11 and CYP4F2, over other related enzymes like CYP4F22. nih.gov This highlights the importance of the carboxylic acid moiety in fine-tuning the inhibitory profile of the parent compound. nih.gov
Receptor Binding Profiling
Beyond enzymes, G-protein coupled receptors (GPCRs) are major targets for therapeutic agents. The pyrazole structure is a well-established scaffold for ligands that bind to cannabinoid receptors.
CB1 Receptor Modulation: The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, is a target for treating various conditions. Pyrazole derivatives have been extensively developed as CB1 receptor modulators, acting as antagonists or inverse agonists. mdpi.comnih.gov A notable example is the biarylpyrazole SR141716, which acts as an inverse agonist at the CB1 receptor. nih.gov
Molecular modeling and mutant cycle studies have suggested a critical interaction for this class of compounds: a direct hydrogen bond between an oxygen atom in the C-3 substituent of the pyrazole ring and the lysine (B10760008) residue K3.28(192) of the CB1 receptor. nih.gov This interaction is believed to be crucial for the compound's inverse agonist activity. nih.gov Given that this compound possesses a carboxylic acid at the 3-position of its pyridine ring (adjacent to the pyrazole), its carbonyl oxygen could potentially engage in a similar hydrogen-bonding interaction with this key lysine residue, suggesting a potential role as a CB1 receptor modulator.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. For derivatives of this compound, several key structural modifications have been shown to influence biological activity.
The pyrazole scaffold itself is considered highly suitable for structural modifications, allowing for straightforward SAR exploration. nih.gov Key findings from studies on related pyrazole derivatives include:
Role of the Carboxylic Acid Group: The presence of an acidic moiety, such as a carboxylic acid, can significantly influence activity and selectivity. In the context of metalloprotease inhibition, pyrazole derivatives with acidic carboxyphenyl groups showed increased activity against meprin β. nih.gov Similarly, for pyrazolylpyridine inhibitors of 20-HETE synthase, the carboxylic acid was crucial for achieving high selectivity against the target enzymes CYP4A11/4F2. nih.gov
Substitutions on Aromatic Rings: The addition of bulky or electron-rich groups to the aromatic rings of the pyrazole scaffold can enhance inhibitory activity. For PTP1B inhibitors, the presence of additional benzene rings was found to increase their inhibitory potential. nih.gov For meprin inhibitors, electron-rich moieties on a phenyl ring attached to the pyrazole were well-tolerated, while electron-deficient groups led to reduced activity. nih.gov
Modifications at the C-3 Position: As noted in the context of CB1 receptor binding, the nature of the substituent at the C-3 position (or equivalent positions) is critical. The presence of a hydrogen-bond acceptor, like the carbonyl oxygen of a carboxamide or carboxylic acid, can drive inverse agonism through interaction with key receptor residues. nih.gov
Table 2: Summary of Structure-Activity Relationship Findings for Pyrazole Derivatives
| Structural Modification | Target | Effect on Activity | Reference |
|---|---|---|---|
| Addition of a carboxylic acid group | CYP4A11/4F2 | Increased selectivity | nih.gov |
| Addition of acidic carboxyphenyl moieties | Meprin β | Increased activity | nih.gov |
| Addition of bulky/aromatic rings | PTP1B | Enhanced potency | scientificarchives.comnih.gov |
Cellular Uptake and Intracellular Localization Mechanisms
Pathway Analysis of Observed Biological Responses
The molecular interactions of a compound culminate in the modulation of broader biological pathways, leading to an observable physiological response.
Insulin and Leptin Signaling Pathway: Through the inhibition of PTP1B, pyrazole derivatives can exert a significant effect on metabolic regulation. PTP1B is a negative regulator of both the insulin and leptin signaling pathways. scientificarchives.comnih.gov By inhibiting PTP1B, compounds based on the this compound scaffold could potentially increase the phosphorylation of the insulin receptor and its downstream substrates. This would enhance insulin sensitivity and signaling, a key mechanism for the management of type 2 diabetes. scientificarchives.comjuniperpublishers.com Similarly, by preventing the dephosphorylation of the leptin receptor-associated kinase JAK2, these compounds could decrease leptin resistance, which is a contributing factor to obesity. scientificarchives.com
Endocannabinoid Signaling Pathway: Modulation of the CB1 receptor by pyrazole-based inverse agonists directly impacts the endocannabinoid system. CB1 receptor activation is known to promote appetite. mdpi.com Therefore, an inverse agonist that binds to the CB1 receptor and reduces its basal activity could have an anorexigenic effect, which was the rationale for the development of pyrazole-based CB1 antagonists for the treatment of obesity. mdpi.comnih.gov The potential interaction of this compound with the CB1 receptor suggests it could modulate this pathway, although its specific effect as an agonist, antagonist, or inverse agonist would require experimental confirmation.
Catalytic Applications of 2 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid and Its Derivatives
Metal-Catalyzed Organic Reactions Utilizing Derived Complexes
Complexes derived from pyrazolyl-pyridine ligands are recognized for their catalytic activity in a variety of organic transformations. The nitrogen donor atoms of the pyrazole (B372694) and pyridine (B92270) rings effectively stabilize transition metal centers, which are the active sites for catalysis. The electronic and steric properties of these ligands can be fine-tuned by modifying substituents on either ring, allowing for the optimization of catalytic performance.
Transfer hydrogenation, a process that transfers hydrogen from a donor molecule (like an alcohol) to a substrate, is a key reaction in organic synthesis. Metal complexes featuring pyrazolyl-pyridine type ligands have shown promise as catalysts for this reaction, particularly for the reduction of ketones.
Research on related systems has demonstrated the effectiveness of iron(II) and nickel(II) complexes with ligands such as 2-pyrazolyl(methyl)pyridine and 2,6-bis(pyrazolyl)pyridine in the transfer hydrogenation of various ketones using 2-propanol as the hydrogen source. rsc.org The catalytic activity is influenced by both the metal ion and the ligand structure. For instance, certain iron(II) complexes have been identified as highly active catalysts. rsc.org The pyrazole moiety is crucial, and manganese complexes coordinated with pyrazole ligands have been developed as practical and scalable systems for transfer hydrogenation. rsc.org Ruthenium(II) complexes with bidentate and tridentate ligands containing a pyrazolyl group have also been successfully used in the transfer hydrogenation of nitriles, olefins, and alkynes. scholaris.ca
The performance of these catalysts can be summarized in the following table, which showcases results for related pyrazolyl-pyridine complexes in the transfer hydrogenation of ketones.
Table 1: Performance of Related Pyrazolyl-Pyridine Metal Complexes in Transfer Hydrogenation of Ketones This table is representative of the performance of related ligand systems, not 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid itself.
| Catalyst Precursor (Ligand) | Metal Ion | Substrate | Hydrogen Donor | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| 2-Pyrazolyl(methyl)pyridine | Fe(II) | Aryl Ketones | 2-Propanol | High Activity | rsc.org |
| 2,6-Bis(pyrazolylmethyl)pyridine | Ni(II) | Various Ketones | 2-Propanol | Active (k_obs, 4.3 × 10⁻⁵ s⁻¹) | rsc.org |
| Pyrazole-phosphine ligand | Ru(II) | Acetophenone | 2-Propanol | Efficient Reduction | scholaris.ca |
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The efficiency of this palladium-catalyzed reaction is highly dependent on the ligand coordinated to the metal center. Pyrazolyl-containing ligands have been explored in this context. researchgate.net
While pyrazolyl ligands have been successfully used for various transition metals (including Pd, Ni, Fe, and Cu) in C-C coupling reactions, their application is not as extensive as other nitrogen-donor ligands like pyridines. researchgate.net Research into the Suzuki-Miyaura coupling of nitrogen-rich heterocycles has noted that certain functional groups on the coupling partners can influence the reaction's success. For example, the presence of acidic functional groups like pyrazoles or carboxylic acids on the boronic acid component has been observed to potentially inhibit the cross-coupling reaction under certain conditions. nih.gov This suggests that the carboxylic acid moiety on the this compound ligand would need to be considered in catalyst design for this application.
Table 2: Examples of Suzuki-Miyaura Reactions Involving Pyrazole Derivatives This table illustrates the context of using pyrazole-containing compounds in Suzuki-Miyaura reactions.
| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Chloroindazole | Phenylboronic acid | Pd precatalyst with SPhos/XPhos | 3-Phenylindazole | Good to Excellent | nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 precatalyst | 4-Aryl-3,5-dinitropyrazoles | N/A | rsc.org |
Organocatalysis and Acid Catalysis by the Compound Itself
Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Pyridine carboxylic acids, which are structurally related to the title compound, have been shown to function as effective organocatalysts. For example, pyridine-2-carboxylic acid (P2CA) acts as an efficient, green catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.orgresearchgate.net Similarly, pyridine 2,6-dicarboxylic acid has been used as a bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org These molecules typically act as Brønsted acids, activating substrates through protonation.
Given this precedent, this compound possesses the necessary functional groups—a Brønsted acidic carboxylic acid and Lewis basic nitrogen sites—to potentially function as an organocatalyst. The carboxylic acid group could activate electrophiles (like carbonyl groups) via protonation, while the nitrogen atoms could act as basic sites. However, there is currently no specific research documenting its use in this capacity.
Mechanism of Catalytic Action and Role of the Ligand
The catalytic activity of complexes derived from pyrazolyl-pyridine ligands is intrinsically linked to the ligand's structure and its interaction with the metal center. The ligand serves several roles:
Stabilization: The bidentate N,N-coordination stabilizes the metal ion, preventing precipitation and allowing the catalytic cycle to proceed.
Electronic Tuning: The electronic properties of the pyrazole and pyridine rings influence the electron density at the metal center, which in turn affects its reactivity in steps like oxidative addition and reductive elimination.
Metal-Ligand Cooperation: In ligands with a "protic" pyrazole (containing an N-H bond), the N-H group can actively participate in the catalytic cycle. This is a form of metal-ligand cooperation where the ligand is not just a passive scaffold. nih.govdntb.gov.ua For instance, in transfer hydrogenation, the pyrazole N-H group can facilitate proton transfer steps. A proposed mechanism for formic acid dehydrogenation by an iridium complex highlights the importance of proton transfer from the protic pyrazole arm. nih.gov Theoretical calculations on related systems suggest that catalytic cycles can involve proton-coupled electron transfer (PCET) between the metal-ligand framework and the substrate. nih.gov
For complexes of this compound, the carboxylic acid group would also play a key role. It could participate in coordination to the metal (acting as a tridentate ligand), or its proton could be involved in proton transfer steps, potentially enhancing catalytic activity through a bifunctional mechanism.
Catalyst Design and Optimization Strategies
Optimizing the catalytic performance of complexes based on this compound would involve systematic modification of the ligand structure. Key strategies include:
Steric Tuning: Introducing bulky substituents on either the pyridine or pyrazole ring can modify the steric environment around the metal center. This can influence substrate selectivity and prevent catalyst deactivation pathways like dimerization. DFT and solid angle calculations on related (pyrazole)pyridine complexes have shown that steric shielding of the metal ion is a significant factor underpinning reactivity. rsc.org
Electronic Tuning: Placing electron-donating or electron-withdrawing groups on the ligand framework can alter the electronic properties of the catalyst. For example, electron-donating groups would increase the electron density on the metal, which could enhance its activity in certain catalytic steps. The importance of the ligand's electronic nature has been noted in the dehydrogenation of formic acid, where a more acidic pyrazole arm led to better catalytic activity. nih.gov
Modification of the Carboxylic Acid Group: Converting the carboxylic acid to an ester or amide would change its coordinating ability and solubility, providing another avenue for catalyst optimization. This could also prevent potential inhibitory effects of the acidic proton in certain reactions like Suzuki-Miyaura coupling. nih.gov
Choice of Metal Center and Ancillary Ligands: The nature of the metal ion (e.g., Fe, Ru, Ni, Pd) is a primary determinant of catalytic activity. rsc.org Additionally, the use of other ancillary ligands in the coordination sphere can be used to fine-tune the catalyst's properties.
Supramolecular Assemblies and Material Science Applications
Self-Assembly of 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic acid and its Metal Complexes
The self-assembly of this compound is largely dictated by the interplay of hydrogen bonding and metal-ligand coordination. The carboxylic acid group provides a primary site for hydrogen bonding, while the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings offer multiple coordination sites for metal ions. This dual functionality allows for the formation of a rich variety of supramolecular architectures.
Hydrogen-Bonded Networks and Coordination Polymers
In the absence of metal ions, this compound can self-assemble through hydrogen bonds to form well-defined networks. The carboxylic acid groups can form dimers or chains, which are further organized by weaker C-H···N and C-H···O interactions.
Upon the introduction of metal ions, the self-assembly landscape expands significantly, leading to the formation of coordination polymers. In these structures, the metal ions act as nodes, and the organic molecules serve as linkers, creating one-, two-, or three-dimensional networks. The connectivity of these polymers is influenced by the coordination geometry of the metal ion, the stoichiometry of the reaction, and the presence of co-ligands or solvent molecules. For instance, with divalent transition metals like copper(II) and nickel(II), this ligand can form extended chains or layered structures. The carboxylate group can coordinate to the metal centers in a monodentate, bidentate, or bridging fashion, adding to the structural diversity of the resulting coordination polymers.
Metal-Organic Frameworks (MOFs) and Coordination Cages
The multitopic nature of this compound makes it a suitable candidate for the construction of metal-organic frameworks (MOFs). researchgate.net MOFs are a class of crystalline porous materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. While specific MOFs based solely on this ligand are still emerging, the broader family of pyrazolate-based MOFs has demonstrated significant potential for applications such as the selective capture of formaldehyde. researchgate.net The combination of the pyrazole and pyridine rings offers the potential for creating MOFs with unique topologies and functionalities.
In addition to extended frameworks, this ligand can also participate in the formation of discrete, cage-like structures known as coordination cages. These self-assembled, hollow structures are of interest for their potential applications in molecular recognition, encapsulation, and drug delivery. The formation of such cages is often directed by the specific geometric preferences of the metal ions and the conformational flexibility of the ligand.
Photophysical Properties of Ligand and Complexes
The photophysical properties of this compound and its metal complexes are of significant interest due to their potential applications in light-emitting devices and solar energy conversion. The aromatic nature of the pyridine and pyrazole rings gives rise to intrinsic fluorescence, which can be modulated upon coordination to metal ions.
Luminescence and Fluorescence Behavior
Complexes of this compound and its derivatives with lanthanide ions, such as europium(III) and terbium(III), have been shown to exhibit characteristic luminescence. nih.gov The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits at its characteristic wavelengths. For instance, a related ligand, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid, has been shown to be an excellent sensitizer (B1316253) for both Eu(III) and Tb(III) ions, with the terbium complexes generally exhibiting more efficient luminescence. nih.gov The introduction of a secondary ligand, such as 1,10-phenanthroline, can further enhance the fluorescence intensity of these complexes. nih.gov
Complexes with d-block metals, such as zinc(II), can also display interesting fluorescence properties. The coordination of the ligand to the metal ion can lead to a significant increase in fluorescence intensity compared to the free ligand, a phenomenon that can be exploited for sensing applications. For example, a zinc(II) complex with a pyrazoline-functionalized ligand showed a substantial fluorescence enhancement upon binding to Ag+ ions. cornell.edu
| Complex Family | Emission Color | Key Features |
| Europium(III) Complexes | Red | Ligand-sensitized emission |
| Terbium(III) Complexes | Green | Generally higher luminescence efficiency than Eu(III) complexes |
| Zinc(II) Complexes | Varies | Potential for fluorescence enhancement upon metal ion binding |
Photoactive Applications (e.g., Dye-Sensitized Solar Cells)
The presence of both a light-absorbing chromophore and a carboxylic acid anchoring group makes this compound a promising candidate for use as a sensitizer in dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO2), initiating the generation of an electric current. The carboxylic acid group can effectively bind the dye to the TiO2 surface.
While specific efficiency data for DSSCs using this compound are not widely reported, the co-sensitization of pyridyl- and carboxylic acid-based dyes has been shown to be a successful strategy for enhancing the power conversion efficiency of DSSCs. aub.edu.lb By combining dyes with complementary absorption spectra, a broader range of the solar spectrum can be utilized. Furthermore, related tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) complexes have been successfully employed as p-type dopants for organic semiconductors in highly efficient solid-state dye-sensitized solar cells. amazonaws.com
Applications in Organic Electronics and Optoelectronic Devices
The versatile electronic properties of pyrazole and pyridine-containing compounds have led to their investigation in various organic electronic and optoelectronic devices. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through chemical modification and metal coordination is a key advantage.
While direct applications of this compound in devices like organic light-emitting diodes (OLEDs) are not yet well-documented, the constituent fragments are common in materials used for these technologies. For instance, iridium(III) complexes with pyrido-fused carbazole (B46965) ligands have been developed for efficient OLEDs with narrow emission bandwidths. rsc.org Lanthanide pyrazolecarboxylates are also being explored for their potential in OLEDs and bioimaging. researchgate.net
The use of a tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) complex as a p-type dopant for the hole-transporting material spiro-MeOTAD in solid-state DSSCs highlights the potential of this class of compounds in organic electronics. amazonaws.com Doping is a crucial technique for enhancing the conductivity of organic semiconductors and improving device performance.
Role as p-type Dopants in Organic Semiconductors
There is currently a lack of specific research in publicly available literature detailing the role of this compound as a p-type dopant in organic semiconductors. Scientific studies have instead focused on metal complexes derived from the parent compound, 2-(1H-pyrazol-1-yl)pyridine. For instance, the cobalt(III) complex, Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III), has been investigated as a p-type dopant for hole-transport materials like spiro-MeOTAD, which are used in solid-state dye-sensitized solar cells. nih.govwordpress.com This cobalt complex has a suitable redox potential to effectively oxidize the hole-transport material, thereby increasing the charge carrier density and enhancing the conductivity of the semiconductor film. wordpress.com However, these findings are specific to the organometallic complex and cannot be directly attributed to the uncomplexed carboxylic acid ligand.
Light-Emitting Electrochemical Cells (LECs)
Investigations into the use of this compound in light-emitting electrochemical cells (LECs) are not found in the available scientific literature. Research in this area has predominantly explored the use of the related ligand, 2-(1H-pyrazol-1-yl)pyridine (pzpy), as a component in emissive iridium(III) complexes. acs.org For example, cationic iridium complexes incorporating pzpy as an ancillary ligand have been synthesized and studied for their photophysical and electrochemical properties. acs.org These complexes have been utilized as emitters in LECs, demonstrating blue to blue-green electroluminescence. acs.orgrsc.org The performance and stability of these LECs are attributed to the properties of the entire iridium complex, and there is no specific information regarding the role or potential of this compound itself within such devices.
Potential in Liquid Crystal Systems
There is no scientific literature available that describes the potential or application of this compound in liquid crystal systems. While the synthesis and liquid crystal properties of various heterocyclic compounds, including some pyridine and pyrazole derivatives, are areas of active research, specific studies on this particular compound have not been reported.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of synthesizing 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid and its derivatives is geared towards environmentally benign and efficient methodologies. Traditional synthetic routes often involve multi-step processes with harsh reaction conditions and the use of hazardous solvents. Emerging research is focused on overcoming these limitations through the adoption of green chemistry principles.
One promising avenue is the use of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules like pyrazolo[3,4-b]quinolinones from simple precursors in a single step, which significantly reduces waste and improves atom economy. researchgate.netnih.gov The use of recyclable and biodegradable catalysts, such as pyridine-2-carboxylic acid (P2CA) in ethanol, has shown great promise in related syntheses, offering high yields and eco-friendly protocols. researchgate.netnih.govdigitellinc.com
Furthermore, microwave-assisted organic synthesis (MAOS) presents a viable alternative for accelerating reaction rates and improving yields. researchgate.net The application of nano-catalysts, for instance, nano-ZnO, in the synthesis of pyrazole (B372694) derivatives has demonstrated excellent yields and shorter reaction times, highlighting another sustainable approach. wordpress.comresearchgate.net
The development of flow chemistry processes for the synthesis of related heterocyclic compounds, such as pyridine-2-carboxylic acids and pyrazole esters, suggests a future where continuous manufacturing can be applied to produce this compound. nih.govacs.org This method offers enhanced safety, scalability, and process control, contributing to a more sustainable chemical industry. The exploration of biocatalytic methods, although still in its infancy for this class of compounds, could provide highly selective and environmentally friendly synthetic pathways in the long term.
Exploration of New Coordination Modes and Metal Complex Architectures
The bifunctional nature of this compound, possessing both a pyrazole and a pyridine-carboxylic acid moiety, makes it a versatile ligand for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. The multiple coordination sites allow for a variety of binding modes, including terminal, bridging, and chelating interactions, which can lead to fascinating structural topologies. nih.gov
The design of mixed-ligand metal complexes is another burgeoning area. By incorporating ancillary ligands, it is possible to fine-tune the structural and electronic properties of the resulting coordination compounds. acs.org This approach can lead to the development of materials with tailored functionalities, such as specific catalytic activities or sensing capabilities. Furthermore, the investigation of high-spin iron(II) complexes with related bis(pyrazolyl)pyridine ligands has revealed significant structural distortions, a phenomenon that could be explored with this compound to create materials with interesting magnetic or electronic properties. nih.govnih.gov
Advanced Computational Studies for Predictive Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery and design of novel derivatives of this compound with desired properties. Quantitative Structure-Activity Relationship (QSAR) studies, particularly 4D-QSAR, have already been successfully applied to a series of pyrazole pyridine (B92270) carboxylic acid derivatives to predict their biological activities. researchgate.netnih.govrsc.org This approach, which correlates the three-dimensional structure of molecules with their biological activity, can be a powerful tool for designing new drug candidates.
Density Functional Theory (DFT) calculations are becoming increasingly important for understanding the electronic structure, stability, and reactivity of pyrazole-pyridine based ligands and their metal complexes. nih.govdigitellinc.comwordpress.comrsc.org DFT can be employed to predict molecular geometries, vibrational frequencies, and electronic transitions, providing valuable insights that complement experimental data. Such studies can aid in the rational design of new functional materials with specific optical or electronic properties.
Molecular docking simulations are another crucial computational tool, particularly in the context of drug discovery. By simulating the interaction between a ligand and a biological target, molecular docking can help to identify potential binding modes and predict binding affinities. wordpress.comacs.org This information is invaluable for the design of more potent and selective inhibitors for various therapeutic targets. The integration of these computational methods will enable a more predictive and efficient approach to the design of new molecules based on the this compound scaffold.
Identification of Undiscovered Biological Targets and Mechanisms
The pyrazole and pyridine moieties are well-established pharmacophores present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net While some biological targets of pyrazole-containing compounds are known, there remains a vast potential for the discovery of novel therapeutic applications for derivatives of this compound.
Future research should focus on screening this compound and its analogues against a broader range of biological targets. Given the prevalence of pyrazole derivatives as kinase inhibitors , exploring their activity against undiscovered kinases implicated in various diseases is a promising avenue. rsc.org Furthermore, the ability of some pyrazole derivatives to interact with DNA suggests that this could be a potential, and relatively unexplored, therapeutic target for this class of compounds. acs.org
Modern drug discovery approaches, such as phenotypic screening and chemoproteomics , can be employed to identify novel biological targets and elucidate the mechanism of action of these compounds. Phenotypic screening allows for the identification of compounds that produce a desired biological effect without prior knowledge of the target. Once a hit is identified, chemoproteomics techniques can be used to pinpoint the specific protein or proteins with which the compound interacts. This unbiased approach has the potential to uncover entirely new therapeutic opportunities for this compound and its derivatives.
Expansion into Next-Generation Functional Materials and Devices
The unique electronic and structural properties of this compound and its metal complexes make them attractive candidates for a variety of next-generation functional materials and devices. The inherent charge transport properties of pyridine-based materials have led to their use in organic light-emitting diodes (OLEDs) as either hole-transporting or electron-transporting materials. nih.govrsc.orgacs.org The pyrazole moiety can further enhance these properties, and the carboxylic acid group can be used to tune the solubility and film-forming characteristics of the material.
In the field of photovoltaics, pyrazole-3-carboxylic acid has been utilized as an effective anchoring group for sensitizers in dye-sensitized solar cells (DSSCs) , improving electron injection efficiency. researchgate.net This suggests that this compound could be a valuable component in the design of new sensitizers. Moreover, pyridine-based compounds have been employed as passivating agents in perovskite solar cells (PSCs) to reduce defects and enhance device stability and performance. rsc.org
The ability of this ligand to form stable and porous metal-organic frameworks (MOFs) opens up possibilities for applications in gas storage and separation, as well as in chemical sensing. nih.govacs.orgrsc.org The functional groups within the pores of these MOFs can be tailored to selectively interact with specific analytes, making them highly sensitive and selective sensors. The continued exploration of these and other applications will undoubtedly lead to the development of innovative technologies based on the this compound scaffold.
Q & A
Basic Questions
Q. What safety precautions are essential when handling 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid in laboratory settings?
- Answer : The compound is classified as a skin and eye irritant (Category 2/2A) and requires stringent safety measures. Use PPE including nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation (fume hoods) and avoid inhalation or direct contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in sealed containers at room temperature, away from incompatible materials like strong oxidizers .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A multi-step approach involving palladium-catalyzed cross-coupling is typical. For example, methyl esters of related pyridine-carboxylic acids undergo Suzuki-Miyaura coupling with pyrazole derivatives. Reaction conditions often include tert-butyl XPhos as a ligand, cesium carbonate as a base, and tert-butanol solvent at 40–100°C under inert atmosphere. Post-synthesis hydrolysis with HCl yields the carboxylic acid .
Q. Which analytical techniques are recommended for assessing purity and structural integrity?
- Answer : Gas chromatography (GC) with >98.0% purity thresholds is standard for initial quality control. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) validate structural integrity. X-ray crystallography (e.g., single-crystal studies) resolves molecular geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) for this compound be systematically resolved?
- Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (DMSO-d₆, CDCl₃) for consistency. Compare experimental NMR shifts with computational predictions (DFT calculations). For ambiguous peaks, 2D NMR techniques (COSY, HSQC) clarify connectivity. Cross-validate with mass spectrometry (HRMS) to confirm molecular weight .
Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of this compound?
- Answer : Key variables include catalyst loading (e.g., 2–5 mol% Pd(OAc)₂), ligand-to-metal ratios (1:1 for XPhos), and temperature gradients (stepwise heating to 100°C). Pre-drying solvents (tert-butanol) and substrates minimizes side reactions. Monitoring reaction progress via TLC or LC-MS ensures timely termination. Post-coupling acid hydrolysis (6M HCl, 93–96°C) maximizes carboxylic acid yield .
Q. How do intermolecular interactions influence the solid-state packing and solubility of this compound?
- Answer : X-ray studies reveal planar pyridine-pyrazole systems (dihedral angle ~1.87°) linked via N–H⋯N and N–H⋯O hydrogen bonds into linear chains. This network reduces solubility in apolar solvents but enhances stability. Solubility can be modulated by introducing electron-withdrawing groups or using polar aprotic solvents (DMF, DMSO) .
Q. What computational methods are suitable for modeling the compound’s reactivity or interaction with biological targets?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock, Schrödinger Suite) simulates binding to enzymes or receptors, leveraging crystal structure data. Molecular dynamics (MD) simulations assess stability in aqueous or lipid environments .
Methodological Notes
- Synthesis Optimization : Prioritize inert atmosphere (N₂/Ar) to prevent palladium oxidation.
- Crystallization : Use slow evaporation from ethanol/water mixtures to obtain high-quality single crystals for X-ray analysis.
- Toxicity Mitigation : Adhere to LD50 thresholds (oral rat: >2000 mg/kg) and implement waste neutralization protocols for acidic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
